2,2-Bis(ethylthio)acetaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as α-(phenylthio)ketones from bis(phenylthio)carbanions and carbonyl compounds, demonstrates the potential methods for synthesizing derivatives of 2,2-bis(ethylthio)acetaldehyde. These methods involve reactions with aldehydes and ketones to give α-hydroxybis(phenylthio)acetals, which can then undergo further reactions to yield simple ketones or α-(phenylthio) ketones with specific reagents like trifluoroacetic acid and toluene-p-sulphonic acid (Blatcher & Warren, 1979).
Scientific Research Applications
Catalysis and Organic Synthesis :
- O-[2,2-bis(alkylthio)ethyl]glycoaldehydes have shown potential as catalysts for synthesizing various tert-butylthio compounds (Aparicio, Benitez, & González, 1983).
- 2,2-bis[(trifluoromethyl)thio]acetaldehyde, a stable enol with a strong tautomeric shift, has been synthesized for use in various reactions (Kolasa & Lieb, 1998).
- Solid silica chloride acts as an efficient catalyst for preparing diacetals of 2,2-bis-(hydroxymethyl)-1,3-propanediol from various substrates and their transthioacetalization reactions (Firouzabadi, Iranpoor, & Hazarkhani, 2002).
Preparation of Specific Compounds :
- Thiodiglycolaldehyde bis(di-isopropyl acetal) and bis(di-isopropyl acetal) are oxidized to thioacetals, useful for synthesizing various thiols and thiols (Aparicio, Benitez, & González, 1982).
- Chemoenzymatic preparation of asymmetrized tris(hydroxymethyl)methane and bis(hydroxymethyl)acetaldehyde as versatile chiral building blocks, useful in organic synthesis and catalysis (Guanti, Banfi, & Narisano, 1992).
Chemical Reactions and Properties :
- Ring-opening of carbonic and stannylene acetals produces substituted diether diols, with potential applications in organic synthesis and catalysis (Martínez-Bernhardt et al., 1998).
- The single-site olefin metathesis catalyst (SiO)2Mo(O)2) catalyzes the oxidation of 2-butenes to acetaldehyde with molecular oxygen (Le Quéméner et al., 2018).
Medicinal and Biological Research :
- Acetaldehyde-mediated carcinogenesis in squamous epithelium involves DNA adducts and DNA repair pathways, indicating a link with alcohol consumption and the risk of squamous cell carcinomas in the upper aerodigestive tract (Mizumoto et al., 2017).
Food and Beverage Industry :
- Acetaldehyde levels in foods and beverages have been quantitatively analyzed, ranging from low to high concentrations depending on the type of food or beverage (Miyake & Shibamoto, 1993).
Safety And Hazards
2,2-Bis(ethylthio)acetaldehyde is not classified as a hazardous compound5. However, like all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.
Future Directions
The future directions of research involving 2,2-Bis(ethylthio)acetaldehyde are not explicitly mentioned in the search results. However, given its chemical properties and reactivity, it could potentially be used in various chemical reactions and syntheses2.
properties
IUPAC Name |
2,2-bis(ethylsulfanyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIHIZJTNUIXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C=O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483172 | |
Record name | 2,2-Bis(ethylthio)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(ethylthio)acetaldehyde | |
CAS RN |
42919-45-9 | |
Record name | 2,2-Bis(ethylthio)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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